molecular formula C34H66N16O9 B14242856 L-Glutaminyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-glutaminyl-L-lysine CAS No. 343251-65-0

L-Glutaminyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-glutaminyl-L-lysine

Cat. No.: B14242856
CAS No.: 343251-65-0
M. Wt: 843.0 g/mol
InChI Key: OVHCXUJKOAIPRP-BTNSXGMBSA-N
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Description

L-Glutaminyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-glutaminyl-L-lysine is a complex peptide compound It is characterized by the presence of multiple amino acids, including glutamine, ornithine, and lysine, with diaminomethylidene groups attached to the ornithine residues

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Glutaminyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-glutaminyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The diaminomethylidene groups are introduced through specific protecting group strategies and subsequent deprotection steps.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS, utilizing automated peptide synthesizers to ensure high yield and purity. The process includes rigorous purification steps such as high-performance liquid chromatography (HPLC) to isolate the desired peptide from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

L-Glutaminyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-glutaminyl-L-lysine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of disulfide bonds if cysteine residues are present.

    Reduction: Reduction reactions can break disulfide bonds, if any, restoring the thiol groups.

    Substitution: Nucleophilic substitution reactions can occur at specific reactive sites within the peptide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol (DTT) for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, typically involving controlled pH and temperature.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield disulfide-linked peptides, while reduction would result in free thiol-containing peptides.

Scientific Research Applications

L-Glutaminyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-glutaminyl-L-lysine has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for potential therapeutic applications, including as a drug delivery vehicle or in the design of peptide-based drugs.

    Industry: Utilized in the development of novel biomaterials and as a component in biochemical assays.

Mechanism of Action

The mechanism of action of L-Glutaminyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-glutaminyl-L-lysine involves its interaction with specific molecular targets, such as enzymes or receptors. The diaminomethylidene groups may play a role in binding to these targets, influencing the compound’s biological activity. The pathways involved can include modulation of enzyme activity or alteration of signaling cascades.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Glutaminyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-glutaminyl-L-lysine is unique due to its specific sequence and the presence of multiple diaminomethylidene groups. These structural features may confer distinct biological activities and interactions compared to similar compounds.

Properties

CAS No.

343251-65-0

Molecular Formula

C34H66N16O9

Molecular Weight

843.0 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]hexanoic acid

InChI

InChI=1S/C34H66N16O9/c35-15-3-1-7-20(47-29(55)21(9-5-17-44-33(40)41)46-27(53)19(37)11-13-25(38)51)28(54)48-22(10-6-18-45-34(42)43)30(56)49-23(12-14-26(39)52)31(57)50-24(32(58)59)8-2-4-16-36/h19-24H,1-18,35-37H2,(H2,38,51)(H2,39,52)(H,46,53)(H,47,55)(H,48,54)(H,49,56)(H,50,57)(H,58,59)(H4,40,41,44)(H4,42,43,45)/t19-,20-,21-,22-,23-,24-/m0/s1

InChI Key

OVHCXUJKOAIPRP-BTNSXGMBSA-N

Isomeric SMILES

C(CCN)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)N

Canonical SMILES

C(CCN)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)N

Origin of Product

United States

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